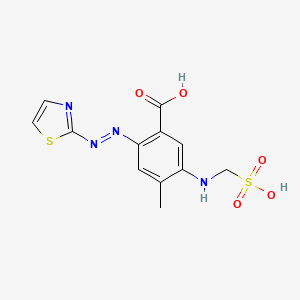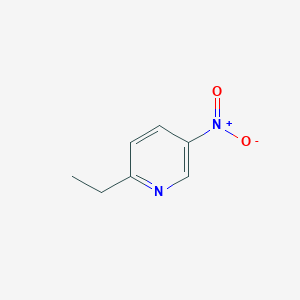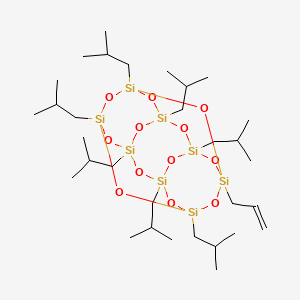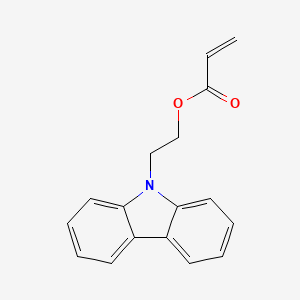
2-(9H-Carbazol-9-yl)ethyl acrylate
説明
2-(9H-Carbazol-9-yl)ethyl acrylate, also known as CEA, is an organic compound belonging to the family of carbazole derivatives. It is a colorless liquid with a strong smell and a melting point of -20°C. CEA is widely used in the synthesis of various organic compounds, as it is a versatile building block for a variety of reactions. Its ability to form covalent bonds with other molecules makes it a valuable reagent in the synthesis of organic compounds.
科学的研究の応用
Application 1: Organic Electronics
- Summary of Application : PCz is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group . It exhibits high charge carrier mobility and photochemical stability . Its high thermal and electroluminescent properties make it useful in organic electronics-based applications .
- Results or Outcomes : The use of PCz in organic electronic devices can result in high charge carrier mobility and photochemical stability .
Application 2: Perovskite Light-Emitting Diodes (LEDs)
- Summary of Application : PCz can be used as a conducting polymer in the fabrication of perovskite LEDs . A self-assembled monolayer of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid is inserted between the NiOx and poly(9-vinylcarbazole) layers to overcome challenges at the organic/inorganic heterointerfaces .
- Results or Outcomes : The use of PCz in perovskite LEDs can result in high-efficiency and fast-response devices . Blue (emission at 493 nm) and green (emission at 515 nm) devices with external quantum efficiencies of 14.5% and 26.0%, respectively, have been demonstrated .
Application 3: Organic Light Emitting Diodes (OLEDs)
- Summary of Application : PCz can be used as a conducting polymer in the fabrication of organic light emitting diodes (OLEDs) . OLEDs are used in display technology for televisions, mobile phones, and computer monitors due to their high efficiency and color quality .
- Results or Outcomes : The use of PCz in OLEDs can result in high-efficiency devices with excellent color quality .
Application 4: Photovoltaic Cells
- Summary of Application : PCz can be used as a conducting polymer in the fabrication of photovoltaic cells . Photovoltaic cells convert sunlight into electricity, and the use of PCz can improve their efficiency .
- Results or Outcomes : The use of PCz in photovoltaic cells can result in high-efficiency solar cells .
Application 5: Memory Based Devices
- Summary of Application : PCz can be used as a conducting polymer in the fabrication of memory based devices . These devices can include various types of memory storage and processing units used in computers and other electronic devices .
- Results or Outcomes : The use of PCz in memory based devices can result in high-efficiency devices with excellent data storage and processing capabilities .
Application 6: Optoelectronics
- Summary of Application : PCz offers immense potential for various applications in optoelectronics. Optoelectronics is the study and application of electronic devices that source, detect and control light, usually considered a sub-field of photonics.
- Results or Outcomes : The use of PCz in optoelectronic devices can result in high-efficiency devices with excellent light sourcing, detecting, and controlling capabilities.
特性
IUPAC Name |
2-carbazol-9-ylethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMQTTZAWPDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69678-49-5 | |
| Record name | 2-(9-Carbazolyl)ethyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69678-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50391339 | |
| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Carbazol-9-yl)ethyl acrylate | |
CAS RN |
6915-68-0 | |
| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9H-Carbazol-9-yl)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



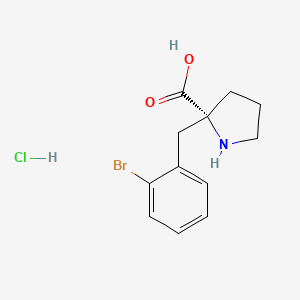



![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
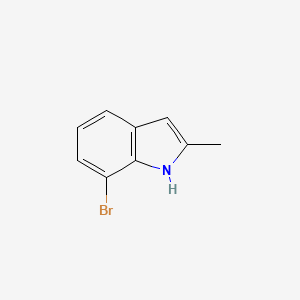
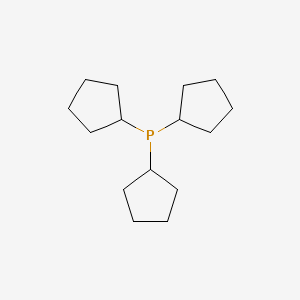
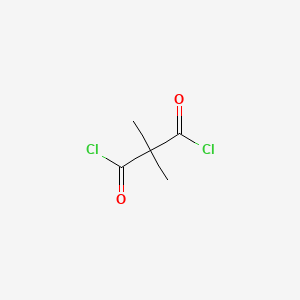
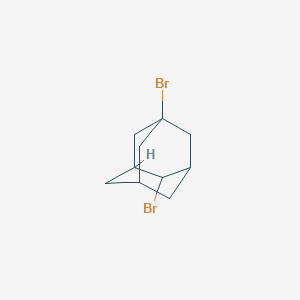
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)
